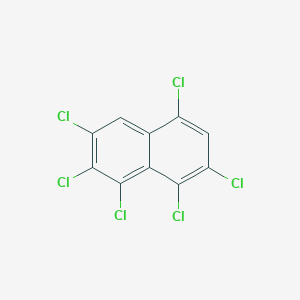

1,2,3,5,7,8-六氯萘

描述

Synthesis Analysis

The synthesis of hexachloronaphthalenes, including 1,2,3,5,7,8-Hexachloronaphthalene, often involves the reduction of higher chlorinated naphthalenes or specific chlorination of naphthalene derivatives. For example, 1,2,3,5,6,7-Hexachloronaphthalene and 1,2,3,4,5,6,7-heptachloronaphthalene were obtained from the reduction of decachloro-1,4-dihydronaphthalene with lithium aluminum hydride (Haglund & Bergman, 1989).

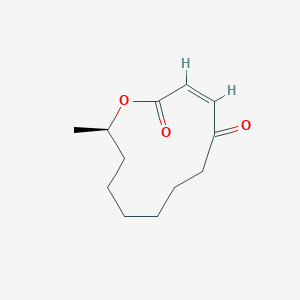

Molecular Structure Analysis

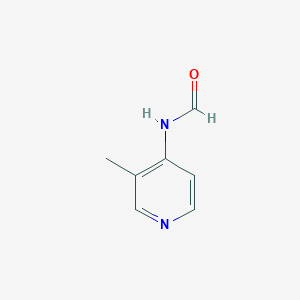

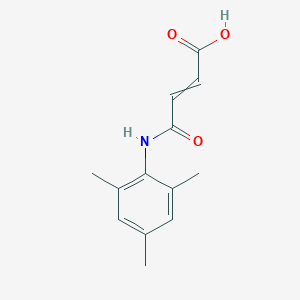

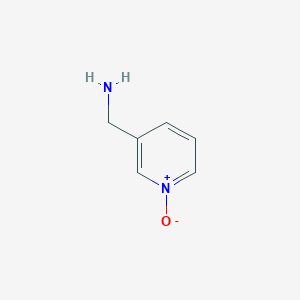

The molecular structure of chloronaphthalenes, including hexachloronaphthalenes, is determined by their chlorine substitution pattern, which significantly affects their physical and chemical properties. X-ray crystallographic analysis and spectral studies, such as NMR, provide detailed insights into their structural conformation. The molecular diversity of naphthalene derivatives, including diamino naphthalenes, plays a crucial role in their reactivity and interaction with other chemical entities (Ziarani, Mohajer, & Mali, 2020).

Chemical Reactions and Properties

Hexachloronaphthalenes undergo various chemical reactions, including substitution and addition reactions, influenced by their chlorination pattern. Their reactivity with organothiolates, for example, showcases their ability to form new compounds with diverse chemical functionalities (Knieß & Mayer, 1994). The synthesis and characterization of related compounds provide insights into their chemical behavior and potential applications.

Physical Properties Analysis

The physical properties of hexachloronaphthalenes, including melting point, solubility, and volatility, are influenced by their molecular structure. The presence of chlorine atoms significantly impacts these properties, making them persistent in the environment and capable of bioaccumulation. Analytical techniques like gas chromatography are essential for isolating and identifying hexachloronaphthalene isomers, further contributing to our understanding of their physical behavior (Imagawa & Yamashita, 1997).

科学研究应用

酶诱导: 1,2,3,4,5,6,7-六氯萘诱导肝微粒体药物代谢酶,在全取代同系物中观察到更强的作用 (Campbell 等,1983).

合成和化学性质: 该化合物的合成和化学性质在科学研究中很有价值,特别是在与 1,2,3,5,6,7-六氯萘等变体相关的研究中 (Haglund & Bergman,1989).

生物蓄积: 1,2,3,5,6,7-六氯萘以其强烈的生物蓄积性而闻名,特别是在大鼠的肝脏中,其浓度可比脂肪组织高出 140 倍 (Asplund 等,1986).

血液学和肝毒性作用: 已证明大鼠接触六氯萘会破坏血红素的生物合成,引起血液学障碍并导致肝毒性 (Klimczak 等,2018).

选择性保留在肝脏中: 该化合物选择性地保留在大鼠的肝脏中,并且在环境样品中检测到,例如鳕鱼肝和海雀蛋 (Asplund 等,1994).

产前接触的影响: 产前接触会导致母体肝脏、脂肪组织、生殖和神经系统以及胎儿大脑中显着的全身性积累 (Stragierowicz 等,2018).

内分泌和发情周期障碍: 它可能导致内分泌和发情周期障碍,可能影响女性的生育能力 (Stragierowicz 等,2018).

气相色谱分离: 该化合物可以使用气相色谱法分离,以量化各个六氯萘异构体 (今川和山下,1997).

属性

IUPAC Name |

1,2,3,5,7,8-hexachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl6/c11-4-2-6(13)8(14)7-3(4)1-5(12)9(15)10(7)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQLLIUTUFJWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C(C2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145833 | |

| Record name | Naphthalene, 1,2,3,5,7,8-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103426-94-4 | |

| Record name | Naphthalene, 1,2,3,5,7,8-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,5,7,8-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)

![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)